molecular formula C11H15BrN2OS B5091021 N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea

N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea

Cat. No. B5091021
M. Wt: 303.22 g/mol
InChI Key: SOIRGRNXPVWTDW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea, also known as Br-MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities. Br-MPTU has been shown to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, but it is thought to exert its therapeutic effects through its antioxidant and anti-inflammatory properties. N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which can prevent cellular damage and reduce the risk of developing various diseases. Additionally, N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has been shown to have a protective effect on the cardiovascular system, as it can reduce blood pressure and improve endothelial function. N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has also been shown to have a neuroprotective effect, as it can protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea and to identify its molecular targets. Finally, future research could explore the development of novel derivatives of N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea with improved bioavailability and efficacy.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea involves the reaction between 4-bromophenyl isothiocyanate and 3-methoxypropylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-bromophenyl)-N'-(3-methoxypropyl)thiourea has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c1-15-8-2-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIRGRNXPVWTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea

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